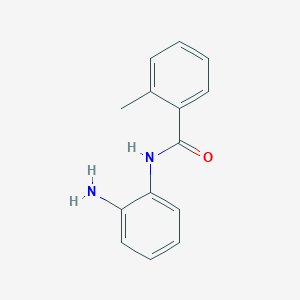
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Chemistry and Materials Science
Polymerizable phenolphthalein derivatives, closely related to the phthalazin-1-yl group in the compound of interest, have been synthesized and characterized for their pH-sensitive properties. These compounds have been used to create color-switchable materials and hydrogels that exhibit linear viscoelastic behavior, highlighting their potential application in creating pH-sensitive polymers and materials (Fleischmann et al., 2012).
Drug Discovery and Bioactive Compounds
In the realm of drug discovery, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural resemblance with the compound , have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery underscores the potential of such compounds in targeted cancer therapy (Schroeder et al., 2009).
Antimicrobial Applications
The synthesis and evaluation of Schiff-Base Zinc(II) complexes derived from compounds structurally similar to "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide" have shown promising antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Guo, 2011).
Sensory Applications
Research has also been conducted on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for their colorimetric sensing of fluoride anions, demonstrating the utility of these compounds in developing sensors for environmental and health-related applications (Younes et al., 2020).
特性
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(29-18-11-3-2-4-12-18)22(27)24-15-21-19-13-7-8-14-20(19)23(28)26(25-21)17-9-5-6-10-17/h2-4,7-8,11-14,16-17H,5-6,9-10,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJISPOPHEUBSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2590292.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)

![5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide](/img/structure/B2590299.png)

![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2590301.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)

![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)




